molecular formula C11H12N2O2 B174093 Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate CAS No. 101820-69-3

Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate

Cat. No. B174093
CAS RN: 101820-69-3
M. Wt: 204.22 g/mol
InChI Key: SFCNXCZZKZRJLZ-UHFFFAOYSA-N
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Description

Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate is a chemical compound with the molecular weight of 204.23 . It is used in various fields of research and has a broad spectrum of biological activity .


Synthesis Analysis

The synthesis of Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . The main literature method for the synthesis of imidazo-[1,2-a]pyridin-3-yl-acetic acids consists of condensation of substituted 2-aminopyridines with α-halo ketones followed by the introduction of carboxymethyl function into the structure of the resulting imidazo [1,2-a]pyridine .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate is represented by the linear formula C11H12N2O2 . The InChI code for this compound is 1S/C11H12N2O2/c1-2-15-11(14)7-9-8-12-10-5-3-4-6-13(9)10/h3-6,8H,2,7H2,1H3 .


Chemical Reactions Analysis

The chemical reactions involving Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate are complex and involve multiple stages. The main literature method for the synthesis of imidazo-[1,2-a]pyridin-3-yl-acetic acids involves condensation of substituted 2-aminopyridines with α-halo ketones .


Physical And Chemical Properties Analysis

Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate is a solid substance that should be stored in a dry room at normal temperature .

Scientific Research Applications

Pharmaceutical Applications

Imidazo[1,2-a]pyridine derivatives, including Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate, are widely used in medicine. They are key components in drugs like zolpidem , which is used to treat short-term insomnia and some brain function disorders . These derivatives also have potential in treating cancer and cardiovascular diseases .

Materials Science

This class of compounds has shown great potential in materials science due to their versatile chemical structure. They can be used in the development of new materials with specific properties for various industrial applications .

Optoelectronic Devices

In the field of optoelectronics, these derivatives are utilized for their luminescent properties. They can be incorporated into devices that require light emission, such as LEDs and sensors .

Anti-Cancer Agents

Research has indicated that imidazo[1,2-a]pyridine derivatives can be effective anti-cancer agents. Their ability to interfere with cancer cell growth makes them valuable in the development of new chemotherapy drugs .

Anti-Inflammatory Drugs

These compounds have also been studied for their anti-inflammatory properties, making them candidates for the treatment of various inflammatory conditions .

Antimicrobial Agents

The antibacterial, antifungal, and antiviral activities of imidazo[1,2-a]pyridine derivatives make them useful in developing new antimicrobial drugs .

Alzheimer’s Disease Treatment

There is ongoing research into the use of these compounds for treating Alzheimer’s disease due to their potential to affect brain chemistry and function .

Imaging and Microscopy

Due to their luminescent properties, these compounds are also used as emitters for confocal microscopy and imaging, aiding in scientific research that requires visualization at a microscopic level .

Safety And Hazards

The safety information for Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate indicates that it has a GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302, and the precautionary statements include P280-P305+P351+P338 .

Future Directions

The development of new methods for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids, which allow obtaining the target products in one synthetic stage with high yields, is an urgent task . Multicomponent reactions represent an effective tool for approaching this problem .

properties

IUPAC Name

ethyl 2-imidazo[1,2-a]pyridin-3-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-15-11(14)7-9-8-12-10-5-3-4-6-13(9)10/h3-6,8H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCNXCZZKZRJLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CN=C2N1C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20457592
Record name Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate

CAS RN

101820-69-3
Record name Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Heat a mixture of 4,4-dimethoxy-but-2-enoic acid ethyl ester (43.5 g, 250 mmol) and p-toluenesulfonic acid (4.75 g, 25 mmol) in acetonitrile (240 mL) and water (15 mL) at reflux for 2 hours. Cool the reaction mixture to room temperature and add 2-aminopyridine (18.8 g, 200 mmol). Heat the mixture at reflux for 16 hours then cool to room temperature. Dilute the reaction mixture with ethyl acetate (1200 mL) and wash sequentially with saturated aqueous sodium bicarbonate (600 mL×3) and saturated aqueous sodium chloride (600 mL×2). Dry the organic phase over sodium sulfate and concentrate under reduced pressure to provide the desired compound as a brown oil (30 g, 73%).
Quantity
43.5 g
Type
reactant
Reaction Step One
Quantity
4.75 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
18.8 g
Type
reactant
Reaction Step Two
Quantity
1200 mL
Type
solvent
Reaction Step Three
Yield
73%

Synthesis routes and methods II

Procedure details

Add ethyl 4,4-dimethoxybut-2-enoate (2.0 g, 11.48 mmol) and p-toluenesulfonic acid (catalytic) to 4:1 acetonitrile:water. Reflux for 1 hour and add 2-aminopyridine (1.08 g, 11.48 mmol). Reflux for 1 hour, dilute with ethyl acetate, and wash saturated aqueous sodium bicarbonate followed by saturated aqueous sodium chloride. Concentrate under reduced pressure to provide the desired compound as a brown oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate
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Q & A

Q1: The research article mentions optimizing the synthesis of Minodronic acid, a drug used to treat bone diseases. Can you elaborate on how the amount of orthophosphorous acid, phosphorus trichloride, and reaction time influence the yield of Minodronic acid when using Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate as a starting material?

A1: The research article focuses on optimizing the synthesis of Minodronic acid from Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate. The study employed an orthogonal test method to identify the key factors affecting the yield. The findings revealed that the amount of orthophosphorous acid, phosphorus trichloride, and the reaction time were the most significant factors influencing the yield of Minodronic acid. [] The optimized conditions involved a specific ratio of these reagents (1:3:2 for Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate : orthophosphorous trichloride : orthophosphorous acid) and a reaction time of 6 hours. This suggests that these factors play crucial roles in the reaction mechanism, potentially influencing the reaction kinetics and equilibrium, ultimately impacting the final yield of Minodronic acid.

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